Home > Products > Screening Compounds P83908 > 2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline
2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline - 392252-71-0

2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline

Catalog Number: EVT-3059917
CAS Number: 392252-71-0
Molecular Formula: C29H19BrCl2N4
Molecular Weight: 574.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

Compound Description: This compound features a pyrazolo[3,4-b]pyridine core with aryl substituents, similar to the quinazoline core of the target compound. The research highlights its conformational chirality and the formation of a three-dimensional framework structure through hydrogen bonds. []

Relevance: This compound is structurally related to 2-[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline due to the presence of a pyrazole ring fused to a larger aromatic system (pyridine in this case, quinazoline in the target compound). Both compounds also share the presence of halogenated phenyl substituents, indicating potential similarities in their chemical properties. []

Reference:

5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

Compound Description: This compound belongs to a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides investigated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It demonstrated a remarkable rapid concentration-dependent bactericidal effect, particularly against MRSA strain 63718. []

Relevance: While this compound differs significantly in overall structure from 2-[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline, the presence of a halogenated phenyl ring (4-chlorophenyl in this case, 2-chlorophenyl and 4-bromophenyl in the target compound) suggests a potential commonality in their chemical properties and possible synthetic pathways. []

Reference:

6-chloro-3-methyl-1,4-diphenylpyrazolo[3,4-b]pyridine-5-carbaldehyde (I)

Compound Description: This is one of six pyrazolo[3,4-b]pyridine derivatives studied for their hydrogen-bonding patterns in the solid state. [] This specific derivative forms chains of rings through C-H···N and C-H···π(arene) hydrogen bonds. []

Relevance: Like the previously mentioned pyrazolo[3,4-b]pyridine derivative, this compound shares the core pyrazole ring fused to a pyridine system, which is structurally analogous to the pyrazole-quinazoline system in 2-[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline. Furthermore, the presence of phenyl substituents is another point of structural similarity. []

Reference:

methanone (I)

Compound Description: This compound is one of two isomorphous pyrazolo[3,4-b]pyridine derivatives demonstrating the chlorine-methyl exchange rule. [] It exhibits extensive structural disorder in its crystalline form. []

Relevance: The shared pyrazole-pyridine core structure and the presence of a phenyl substituent make this compound structurally similar to 2-[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline, despite the differences in specific substituents and the presence of a thiophene moiety. [] This highlights the recurring theme of pyrazole-fused aromatic systems in compounds related to the target compound. []

Reference:

(Z)-4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (5)

Compound Description: This compound is a pyrazolone derivative synthesized from 4-aminoantipyrine, exhibiting potent anti-breast cancer activity against the MCF7 cell line with an IC50 value ranging from 30.68 to 60.72 μM. []

Relevance: Although lacking the quinazoline moiety, this compound shares the essential pyrazole ring with 2-[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline, suggesting a potential common starting point in their synthesis. Both also feature phenyl substituents, indicating similarities in their chemical characteristics. []

Overview

2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline is a complex organic compound that belongs to the class of quinazolines and pyrazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The structure features multiple aromatic rings and halogen substituents, which may enhance its pharmacological properties.

Source

The compound can be synthesized through various methods, as detailed in several research articles and patents. Notably, its synthesis often involves the use of intermediates such as 5-(4-bromophenyl)-4,6-dichloropyrimidine and other related compounds, which serve as building blocks in the final product formation .

Classification

This compound is classified as a quinazoline derivative due to its core structure and is further categorized under pyrazoles owing to the presence of the dihydropyrazole moiety. Its classification is significant for understanding its chemical behavior and potential applications in pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of 2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline typically involves multi-step procedures. Key steps include:

  1. Formation of Intermediate Compounds: Initial synthesis may start with the preparation of intermediates such as 5-(4-bromophenyl)-4,6-dichloropyrimidine using various reagents and conditions .
  2. Cyclization Reactions: The formation of the pyrazole ring often involves cyclization reactions between hydrazine derivatives and appropriate carbonyl compounds.
  3. Final Coupling Steps: The final product is obtained through coupling reactions that link the pyrazole moiety with the quinazoline framework.

Technical Details

The synthetic routes are characterized by specific conditions such as temperature control, solvent choice (e.g., toluene), and the use of catalysts which can significantly influence yield and purity . High-performance liquid chromatography (HPLC) is often employed to assess product purity during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline can be represented as follows:

  • Molecular Formula: C21_{21}H16_{16}BrClN3_{3}
  • Molecular Weight: Approximately 422.71 g/mol

Data

The compound features multiple aromatic rings which contribute to its stability and potential interactions with biological targets. The presence of halogens (bromine and chlorine) enhances lipophilicity and may influence biological activity.

Chemical Reactions Analysis

Reactions

The chemical reactivity of this compound can be explored through various reactions typical for quinazolines and pyrazoles:

  1. Nucleophilic Substitution: The halogen substituents can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles or electrophiles to form new derivatives.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or HPLC to ensure completion and purity of the products obtained during synthesis.

Mechanism of Action

Process

The mechanism of action for compounds like 2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline often involves interaction with specific biological targets such as enzymes or receptors involved in cancer pathways.

  1. Target Binding: The compound may bind to active sites on target proteins, inhibiting their function.
  2. Signal Transduction Interference: By modulating signaling pathways, it may induce apoptosis in cancer cells or inhibit proliferation.

Data

Studies have shown that similar compounds exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting a promising avenue for development in anticancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong nucleophiles due to the presence of electrophilic centers.
Applications

Scientific Uses

The primary applications of 2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline are found in medicinal chemistry:

  1. Anticancer Research: Investigated for its potential to inhibit tumor growth through various mechanisms.
  2. Drug Development: Serves as a lead compound for synthesizing new derivatives with improved efficacy and selectivity against cancer cells .

Properties

CAS Number

392252-71-0

Product Name

2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline

IUPAC Name

2-[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline

Molecular Formula

C29H19BrCl2N4

Molecular Weight

574.3

InChI

InChI=1S/C29H19BrCl2N4/c30-20-12-10-18(11-13-20)26-17-27(22-8-4-5-9-24(22)32)36(35-26)29-33-25-15-14-21(31)16-23(25)28(34-29)19-6-2-1-3-7-19/h1-16,27H,17H2

InChI Key

UENSUZPWRIYQMX-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.